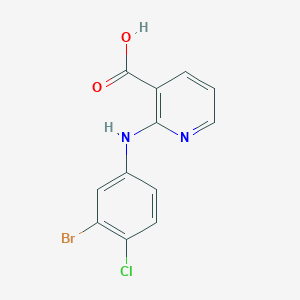

2-(3-溴-4-氯苯胺)吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

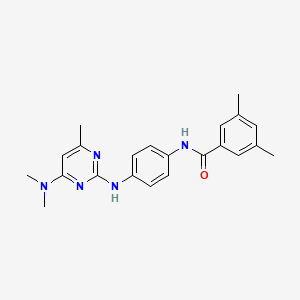

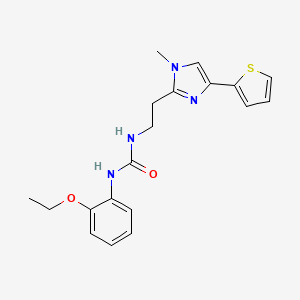

The compound "2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid" is a multifunctional molecule that contains a pyridine ring, which is a common structure in many pharmaceuticals and agrochemicals. The presence of both bromo and chloro substituents on the aniline and pyridine rings, respectively, suggests that this compound could serve as a versatile intermediate for further chemical modifications. The carboxylic acid moiety adds to its reactivity, making it a potential candidate for the formation of amides, esters, and other derivatives .

Synthesis Analysis

The synthesis of related pyridine carboxylic acid derivatives often involves metalation and functionalization of halogenated pyridines. For instance, 2-bromo-6-(trifluoromethyl)pyridine can be converted into various carboxylic acids through selective deprotonation and subsequent carboxylation . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves a series of reactions starting from 2,3-dichloropyridine, including hydrazining, ester-bromination, oxidation, and hydrolysis . These methods could potentially be adapted for the synthesis of 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives is characterized by the positions of the halogen substituents, which can significantly influence the reactivity and properties of the molecule. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, revealing details about bond lengths, angles, and crystal packing . These structural insights are crucial for understanding the reactivity patterns and designing further functionalization reactions.

Chemical Reactions Analysis

The reactivity of halogenated pyridine carboxylic acids often involves nucleophilic substitution reactions, where the halogen atoms can be replaced by various nucleophiles. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions . The presence of bromo and chloro groups in 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid would likely allow for similar nucleophilic substitutions, enabling the synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridine carboxylic acids are influenced by their functional groups. The carboxylic acid group typically increases solubility in polar solvents and provides a site for reactions such as esterification and amidation. The halogen atoms, particularly bromine and chlorine, can participate in various chemical reactions, including oxidative addition and palladium-catalyzed coupling reactions. These properties are essential for the practical application and further functionalization of the compound .

科学研究应用

反应萃取和分离技术

2-(3-溴-4-氯苯胺)吡啶-3-羧酸作为吡啶-羧酸的变体,在反应萃取和分离技术领域有应用。Datta 和 Kumar(2014 年)研究了吡啶-2-羧酸(一种相关化合物)在生产药物、除草剂和营养补充剂用金属盐中的应用。他们强调了合适的萃取剂-稀释剂体系对于从稀水溶液(如发酵液)中有效回收此类酸的重要性,以最大程度地降低毒性 (Datta & Kumar, 2014)。

有机合成中的功能化

该化合物还与有机合成有关,尤其是在功能化过程中。Cottet 等人(2004 年)展示了将各种氯代、溴代和碘代(三氟甲基)吡啶转化为羧酸的过程,该过程可能应用于 2-(3-溴-4-氯苯胺)吡啶-3-羧酸以合成新化合物 (Cottet 等,2004)。

酶促生产和萃取效率

Kumar 和 Babu(2009 年)探讨了另一种相关化合物吡啶-3-羧酸的酶促生产和反应萃取。他们的研究重点是萃取效率,该效率受稀释剂、萃取剂组成和初始酸浓度等多种因素的影响,这可能与 2-(3-溴-4-氯苯胺)吡啶-3-羧酸的萃取和生产有关 (Kumar & Babu, 2009)。

抗菌活性和 DNA 相互作用

该化合物的衍生物在抗菌应用中具有潜力。Tamer 等人(2018 年)使用光谱技术和 DFT 计算对吡啶-2-羧酸及其衍生物进行了表征,评估了它们对多种细菌和酵母菌株的抗菌活性。此类研究表明 2-(3-溴-4-氯苯胺)吡啶-3-羧酸衍生物具有潜在的抗菌应用 (Tamer 等,2018)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound may be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

In the context of sm cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of complex organic molecules.

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .

属性

IUPAC Name |

2-(3-bromo-4-chloroanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O2/c13-9-6-7(3-4-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVLNBVGIFIILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)